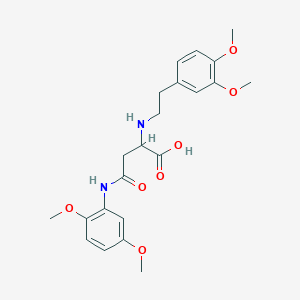

2-((3,4-Dimethoxyphenethyl)amino)-4-((2,5-dimethoxyphenyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2,5-dimethoxyanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O7/c1-28-15-6-8-18(29-2)16(12-15)24-21(25)13-17(22(26)27)23-10-9-14-5-7-19(30-3)20(11-14)31-4/h5-8,11-12,17,23H,9-10,13H2,1-4H3,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWKNHBHCIEIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)NCCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((3,4-Dimethoxyphenethyl)amino)-4-((2,5-dimethoxyphenyl)amino)-4-oxobutanoic acid, with CAS number 1097878-78-8, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C22H28N2O7

- Molecular Weight : 432.5 g/mol

The compound exhibits its biological activity primarily through interactions with specific molecular targets involved in cellular signaling pathways. The presence of dimethoxyphenethyl and dimethoxyphenyl groups suggests potential for modulating neurotransmitter systems and influencing various receptor activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It appears to target cell survival proteins such as MDM2 and XIAP, which are crucial in tumorigenesis. The inhibition of these proteins can restore p53 function, leading to increased apoptosis in cancer cells:

- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. For instance, a related compound demonstrated an IC50 of 0.3 µM against acute lymphoblastic leukemia (ALL) cells, suggesting that modifications to the structure can enhance potency .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. By modulating neurotransmitter levels and reducing oxidative stress, these compounds could potentially be beneficial in treating neurodegenerative diseases.

Case Studies

-

Study on MDM2 Inhibition :

- A recent study investigated a structurally related compound that inhibits MDM2 and XIAP. The results showed a marked increase in apoptosis in cancer cells with high MDM2 expression when treated with the compound . This indicates that this compound may have similar effects due to its structural analogies.

-

Neuroprotective Potential :

- Another investigation into related dimethoxyphenethyl derivatives found that they could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential application for neurodegenerative disorders like Alzheimer's disease.

Data Table: Biological Activity Overview

| Activity Type | Target/Mechanism | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | MDM2/XIAP inhibition | 0.3 µM (related compound) | Induces apoptosis in cancer cells |

| Neuroprotection | Reduces oxidative stress | Not specified | Potential application in neuroprotection |

| Cytotoxicity | Various cancer cell lines | IC50 values ranging from 0.3 to 1.2 µM | Effective against ALL and neuroblastoma |

Comparison with Similar Compounds

Key Observations:

- Methoxy vs. Chlorine Substituents: Methoxy groups (OCH₃) in the target compound contribute to higher lipophilicity compared to chlorine-substituted analogs (e.g., ), which may improve blood-brain barrier penetration.

- Positional Effects: The 3,4-dimethoxyphenethyl group in the target compound introduces a flexible ethylamine linker, absent in rigid analogs like 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid . This linker could facilitate conformational adaptability in receptor binding.

Pharmacological Relevance of Methoxy-Substituted Analogs

The 3,4-dimethoxyphenethyl moiety is structurally reminiscent of verapamil-related compounds (e.g., USP Verapamil Related Compound B RS), which are calcium channel blockers . While the target compound lacks the nitrile and isopropyl groups of verapamil analogs, its dimethoxy motifs may similarly interact with G-protein-coupled receptors (GPCRs) or ion channels. In contrast, compounds like 2-(3,4-dimethoxyphenyl)-7-[4-(methylamino)cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit fused heterocyclic systems, prioritizing kinase inhibition over ion channel modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.